molecular formula C14H19ClN2O3 B1435340 (Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate CAS No. 1428935-49-2

(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate

Cat. No.: B1435340
CAS No.: 1428935-49-2
M. Wt: 298.76 g/mol
InChI Key: UUMDVWHEIMROHJ-VBKFSLOCSA-N
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Description

(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate is an organic compound with the molecular formula C14H19ClN2O3 and a molecular weight of 298.77 . This compound is known for its unique structure, which includes a carbamate ester functional group. It is typically used in various scientific research applications due to its reactivity and potential biological activities.

Properties

IUPAC Name

tert-butyl N-[[4-[(Z)-C-chloro-N-hydroxycarbonimidoyl]phenyl]methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDVWHEIMROHJ-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of N-methylcarbamic acid with 4-[chloro(hydroxyimino)methyl]benzyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate is unique due to its specific structural features, such as the presence of a chloro(hydroxyimino)methyl group and a 1,1-dimethylethyl ester moiety. These structural elements contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .

Biological Activity

(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate, with the CAS number 1428935-49-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C14H19ClN2O3
  • Molecular Weight : 298.77 g/mol
  • IUPAC Name : tert-butyl (Z)-(4-(chloro(hydroxyimino)methyl)benzyl)(methyl)carbamate
  • Purity : 98% as per commercial sources .

Biological Activity Overview

The biological activity of this compound has been linked to various mechanisms, particularly in neuroprotection and anti-inflammatory responses. Key studies have demonstrated its potential effects on cell viability and inflammatory markers.

  • Neuroprotective Effects :
    • Research indicates that this compound may exhibit protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies have shown that compounds similar to this compound can inhibit Aβ aggregation and reduce oxidative stress markers in astrocytes .
  • Anti-inflammatory Properties :
    • The compound has been observed to modulate inflammatory responses by affecting cytokine levels such as TNF-α and IL-6 in cell cultures treated with neurotoxic agents. This modulation can potentially mitigate the inflammatory damage associated with neurodegenerative diseases .

Case Studies and Research Findings

StudyObjectiveFindings
Study on NeuroprotectionEvaluate the effect on astrocyte cell viability in the presence of AβThe compound improved cell viability by reducing the cytotoxic effects of Aβ, suggesting a protective role against neurodegeneration .
Inflammatory Response AssessmentInvestigate cytokine modulation in treated astrocytesTreatment with the compound significantly reduced TNF-α levels compared to control groups exposed to Aβ, indicating anti-inflammatory activity .
Oxidative Stress EvaluationMeasure malondialdehyde (MDA) levels in brain homogenatesThe compound showed a reduction in MDA levels, suggesting its potential to alleviate oxidative stress in neurodegenerative contexts .

Discussion

The biological activity of this compound showcases its potential as a neuroprotective agent. Its ability to inhibit Aβ aggregation and modulate inflammatory responses positions it as a promising candidate for further research in treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate
Reactant of Route 2
(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate

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